1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine

Vue d'ensemble

Description

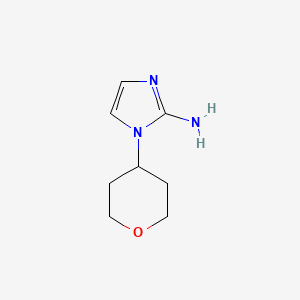

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is a chemical compound that features a tetrahydropyran ring fused to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran derivatives with im

Activité Biologique

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is a heterocyclic compound characterized by an imidazole ring and a tetrahydro-2H-pyran moiety. This unique structure offers potential biological activities, particularly in medicinal chemistry. The molecular formula is C8H13N3O, with a molecular weight of approximately 167.21 g/mol. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

The compound's structural features contribute to its biological activity:

- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and metal ion coordination.

- Tetrahydro-2H-pyran Moiety : Enhances solubility and stability, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Preliminary studies suggest that the compound has significant antimicrobial properties. Interaction studies have shown that modifications to the imidazole or tetrahydro-pyran moieties can enhance binding affinity to specific pathogens.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, with some studies indicating its potential to inhibit pro-inflammatory cytokines in vitro.

Anticancer Potential

Recent investigations have highlighted the cytotoxic effects of this compound against various cancer cell lines. The structure–activity relationship (SAR) studies reveal that specific substitutions on the imidazole ring can significantly impact its efficacy against cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 15 µM against A549 cells, indicating promising anticancer activity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.

- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in inflammation and cancer progression.

Applications De Recherche Scientifique

Applications in Scientific Research

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine has shown potential in several scientific domains, including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that modifications to the imidazole or tetrahydro-pyran moieties can enhance binding affinity to specific biological targets, potentially leading to new antimicrobial agents.

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor are ongoing, with promising results indicating its efficacy against various pathogens .

Biological Studies

Research has indicated that the compound may interact with specific molecular targets through coordination with metal ions, influencing enzymatic activity and protein function. This property makes it a candidate for further studies in biochemical applications.

Material Science

The compound's unique structure allows it to be utilized as a building block in the synthesis of complex organic molecules. This application is particularly relevant in developing new materials with tailored chemical properties .

Case Study 1: Antimicrobial Activity

A study conducted on modified derivatives of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amines demonstrated significant antimicrobial efficacy against Gram-positive bacteria. The research highlighted that the presence of the tetrahydro-pyran moiety contributed to increased solubility and bioavailability, making these derivatives viable candidates for drug development .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that certain modifications could enhance its inhibitory effects, suggesting potential applications in treating metabolic disorders .

Propriétés

IUPAC Name |

1-(oxan-4-yl)imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYMODZXZKTYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.